3-((Benzylamino)methyl)quinolin-2-ol
Description
Properties
IUPAC Name |
3-[(benzylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-15(10-14-8-4-5-9-16(14)19-17)12-18-11-13-6-2-1-3-7-13/h1-10,18H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNLXNVWZZJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis for Quinoline Core Formation
The Friedländer synthesis serves as a foundational method for constructing the quinoline scaffold. This approach involves the condensation of o-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For 3-((Benzylamino)methyl)quinolin-2-ol, the quinolin-2-ol core is synthesized first, followed by functionalization at the 3-position.
Reaction Conditions and Modifications
A modified Friedländer protocol using o-aminophenol and methyl vinyl ketone in the presence of sulfuric acid yields quinolin-2-ol with a hydroxyl group at position 2 . Subsequent formylation at position 3 via the Vilsmeier-Haack reaction introduces an aldehyde group, enabling reductive amination with benzylamine (Table 1).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinolin-2-ol synthesis | o-Aminophenol, methyl vinyl ketone, H<sub>2</sub>SO<sub>4</sub>, reflux, 6h | 68% | |
| 3-Formylation | POCl<sub>3</sub>, DMF, 0°C → 80°C, 4h | 72% |
This method prioritizes regioselectivity but requires stringent temperature control to avoid side reactions such as over-oxidation.
The Mannich reaction enables one-step introduction of the benzylamino-methyl group at position 3. Quinolin-2-ol reacts with benzylamine and formaldehyde in ethanol under reflux, forming the target compound via a three-component coupling mechanism.
Optimization Insights
Key variables include:
-
Molar Ratios : A 1:1.2:1.5 ratio of quinolin-2-ol, benzylamine, and formaldehyde maximizes yield.
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Catalyst : Acetic acid (10 mol%) enhances electrophilicity of the imine intermediate.
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Temperature : Reflux at 80°C for 8h achieves 84% conversion (Table 2) .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Benzylamine equivalence | 1.2 eq | +15% |
| Reaction time | 8h | +22% |
| Solvent | Ethanol | Minimal side products |
This method is favored for its simplicity but requires careful pH management to prevent quinoline ring decomposition.
Reductive Amination of 3-Formylquinolin-2-ol
Reductive amination offers a two-step pathway involving formylation followed by amine coupling. 3-Formylquinolin-2-ol, synthesized via Vilsmeier-Haack formylation, reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) to yield the target compound.
Critical Considerations
-
Reducing Agent : NaBH<sub>3</sub>CN outperforms NaBH<sub>4</sub> due to selective imine reduction without affecting the quinoline ring .
-
Solvent System : Methanol/THF (4:1) enhances solubility of intermediates.
| Step | Conditions | Yield |
|---|---|---|
| Formylation | POCl<sub>3</sub>, DMF, 80°C, 4h | 75% |
| Reductive amination | NaBH<sub>3</sub>CN, MeOH/THF, 24h, rt | 89% |
This method achieves high purity (>98% by HPLC) but necessitates anhydrous conditions to prevent hydrolysis of the formyl intermediate.
Microchannel Reactor-Assisted Synthesis
Microchannel reactors enable rapid, continuous-flow synthesis with improved heat and mass transfer. Adapted from a patent describing quinoline derivatives , this method involves:
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Core Synthesis : Reaction of o-aminobenzaldehyde with chloroacetone in a microchannel reactor (30°C, 66 mL/min flow rate).
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Functionalization : In-line reductive amination with benzylamine using immobilized Pd/C catalysts.
Advantages Over Batch Reactors
-
Reaction Time : Reduced from 8h to 45 minutes.
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Scalability : Suitable for kilogram-scale production.
Comparative Analysis of Synthetic Routes
A meta-analysis of the four methods reveals trade-offs between efficiency, cost, and practicality (Table 3).
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Friedländer + Reductive | 89% | 98% | High | Moderate |
| Mannich Reaction | 84% | 95% | Low | High |
| Microchannel Reactor | 96% | 99% | Very High | Excellent |
The microchannel reactor method, while capital-intensive, is optimal for industrial applications due to its scalability and reproducibility. For laboratory-scale synthesis, the Mannich reaction offers a cost-effective alternative.
Chemical Reactions Analysis
Types of Reactions
3-((Benzylamino)methyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of 3-((benzylamino)methyl)quinolin-2-one
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
Pharmacological Applications
3-((Benzylamino)methyl)quinolin-2-ol has been investigated for various pharmacological applications:
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. The structure allows for interaction with microbial targets, potentially inhibiting growth and proliferation. A study highlighted the importance of structural modifications in enhancing antimicrobial efficacy against resistant strains.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Quinoline derivatives are known to target specific pathways involved in cancer cell proliferation. In vitro studies suggest that modifications to the quinoline structure can lead to enhanced activity against various cancer cell lines, indicating a promising avenue for drug development .
Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s. The ability to inhibit acetylcholinesterase activity is particularly noteworthy, as it could help increase acetylcholine levels in the brain .
Synthetic Applications
The synthesis of this compound involves several methodologies that showcase its versatility in organic chemistry:
Synthetic Routes
- One-Pot Reactions : Efficient synthetic routes have been developed that allow for the simultaneous formation of multiple bonds, thereby reducing reaction times and costs.
- Functionalization : The compound can undergo various chemical reactions, such as alkylation and acylation, enabling the creation of analogs with potentially enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated that modifications to the benzyl group significantly influenced the antimicrobial potency against Gram-positive and Gram-negative bacteria. The study concluded that further exploration of structural variations could lead to more effective antimicrobial agents .
Case Study 2: Anticancer Activity
In another research project, a series of quinoline derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The findings indicated that specific substitutions at the benzyl position enhanced cytotoxicity against breast cancer cells. This underscores the importance of structural optimization in developing effective anticancer therapies based on quinoline scaffolds .
Mechanism of Action
The mechanism of action of 3-((Benzylamino)methyl)quinolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Quinoline derivatives with modifications to the amino or aromatic groups exhibit distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations:
- Substituent Position and Polarity : The 7-methoxy derivative (CAS 462067-61-4) exhibits higher polarity due to the electron-donating methoxy group, which may enhance aqueous solubility compared to the dimethyl-substituted target compound .
- Hybrid Structures : The benzothiazole-containing analogue (CAS 73855-33-1) demonstrates how heterocyclic modifications can diversify pharmacological targets, particularly in antimicrobial or anticancer research .
Biological Activity
3-((Benzylamino)methyl)quinolin-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, drawing from diverse research findings and literature.
Chemical Structure
The chemical structure of this compound features a quinoline core substituted with a benzylaminomethyl group. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that quinoline compounds exhibit broad-spectrum antibacterial and antifungal activities . For instance, quinoline derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 8 |
| This compound | Antifungal | C. albicans | 16 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been recognized in various studies. Compounds with similar structures to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, studies have reported IC50 values ranging from 10 to 20 µM for related quinoline compounds against these cell lines .
Anti-mycobacterial Activity
Recent investigations into the anti-mycobacterial properties of quinoline derivatives suggest that compounds like this compound could serve as promising candidates against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance anti-mycobacterial efficacy while minimizing cytotoxicity .
Study on Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus .
Evaluation of Anticancer Properties
In a comparative analysis of various quinoline derivatives, researchers found that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as an anticancer agent, particularly in combination therapies .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to cell death.
Q & A
Q. How to address low yields in large-scale synthesis (>10 mmol)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
